molecular formula C8H16ClNO3 B2517867 rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride CAS No. 2416219-34-4

rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride

Cat. No.: B2517867
CAS No.: 2416219-34-4
M. Wt: 209.67
InChI Key: MTGCKVSBKVFTGL-BQBZGAKWSA-N
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Description

Rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique oxane ring structure and the presence of an aminomethyl group, which may contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve the use of aminating agents to introduce the aminomethyl group at the desired position on the oxane ring.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the oxane ring or aminomethyl group.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate: Without the racemic mixture.

    (2R,6R)-6-(aminomethyl)oxane-2-carboxylate: Without the methyl group.

    Other Oxane Derivatives: Compounds with similar oxane ring structures but different substituents.

Uniqueness

Rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNQCEAUAOJLDL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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